molecular formula C11H12N2O3 B2702452 N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide CAS No. 1904313-38-7

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide

Cat. No.: B2702452
CAS No.: 1904313-38-7
M. Wt: 220.228
InChI Key: NIRAPTMTKNHVGC-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is a compound that features both an isoxazole ring and a furan ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Furan is another five-membered aromatic ring containing one oxygen atom. The combination of these two rings in a single molecule can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring through a propyl linker. One common method for synthesizing isoxazoles is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the isoxazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can yield isoxazolines.

Scientific Research Applications

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is unique due to the combination of the isoxazole and furan rings in a single molecule. This dual-ring structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAPTMTKNHVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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